molecular formula C16H19ClNO4- B15134885 Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid

Cat. No.: B15134885
M. Wt: 324.78 g/mol
InChI Key: JWDQWZPPUIYEEZ-OLZOCXBDSA-M
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Description

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a trans-configuration at the pyrrolidine ring, and a 3-chlorophenyl substituent at the 4-position. Its molecular formula is C₁₆H₂₀ClNO₄, with a molecular weight of 325.79 g/mol . The compound is cataloged under CAS number 1217859-41-0 and is commercially available (e.g., Santa Cruz Biotechnology, Product Code: sc-470741) as a white solid with applications in organic synthesis, particularly as a key intermediate in pharmaceuticals and bioactive molecules .

The Boc group enhances stability during synthetic procedures, while the 3-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and binding interactions. Its trans-configuration ensures spatial orientation critical for stereoselective synthesis .

Properties

Molecular Formula

C16H19ClNO4-

Molecular Weight

324.78 g/mol

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1

InChI Key

JWDQWZPPUIYEEZ-OLZOCXBDSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the 3-Chloro-Phenyl Group: The 3-chloro-phenyl group can be introduced via a substitution reaction, where a suitable phenyl halide reacts with the pyrrolidine ring.

    Protection with Boc Group: The amino group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine, to form the Boc-protected compound.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

C–H Activation

Pyrrolidine derivatives undergo C(sp³)–H activation under palladium catalysis, enabling functionalization at the pyrrolidine ring. For example, 5-oxopyrrolidine-3-carboxylic acid derivatives react with aryl iodides using 8-aminoquinoline as a directing group, forming arylated products under optimized conditions :

  • Reaction conditions : 110°C, 1,4-dioxane solvent, 0.2 equivalents of (BnO)₂PO₂H, and 3 equivalents of aryl iodide .

  • Mechanism : Palladium coordination to the directing group, oxidative addition of aryl iodide, and reductive elimination to form the C–H bond .

Reaction TypeConditionsReagentsYieldOutcome
C–H Arylation110°C, 1,4-dioxanePd catalyst, aryl iodide, (BnO)₂PO₂H67%Cis-arylated pyrrolidine

Boc Deprotection

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl) to regenerate the amine, enabling further reactions . For example, Boc-trans-DL-b-Pro-4-(4-chlorophenyl)-OH is deprotected to yield the free carboxylic acid .

Deprotection MethodConditionsOutcome
Acidic hydrolysisTFA or HClFree carboxylic acid

Carboxylic Acid Functionalization

The carboxylic acid moiety undergoes amide bond formation , esterification , or coupling reactions (e.g., with amines or alcohols).

Research Findings and Trends

  • Structure-Activity Relationships : Chlorophenyl substituents improve binding selectivity for biological targets compared to methyl or fluorophenyl groups.

  • Reaction Optimization : Automated synthesis and controlled reaction conditions (e.g., temperature, solvent) are critical for scalability.

  • Sustainability : Efforts focus on reducing side products and improving purification methods (e.g., chromatography).

Scientific Research Applications

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate or a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The 3-chloro-phenyl group can interact with various enzymes or receptors, influencing biological pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, affecting their function.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table compares Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid with structurally analogous compounds, highlighting substituent effects:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Boc-(+/-)-trans-4-(3-chloro-phenyl) derivative 3-Cl (phenyl) C₁₆H₂₀ClNO₄ 325.79 1217859-41-0 Intermediate in drug synthesis; high purity (≥95%)
Boc-(+/-)-trans-4-(4-chloro-phenyl) derivative 4-Cl (phenyl) C₁₆H₂₀ClNO₄ 325.79 MFCD02089477 Similar to 3-Cl analog but differing in substituent position; impacts solubility and receptor binding
Boc-(+/-)-trans-4-(3-bromo-phenyl) derivative 3-Br (phenyl) C₁₆H₂₀BrNO₄ 370.24 959582-16-2 Enhanced steric bulk; used in halogen-bonding applications
Boc-(+/-)-trans-4-(3-cyano-phenyl) derivative 3-CN (phenyl) C₁₇H₂₀N₂O₄ 316.35 1161787-87-6 Electron-withdrawing CN group increases acidity; low solubility
Boc-(+/-)-trans-4-(3-methoxy-phenyl) derivative 3-OCH₃ (phenyl) C₁₇H₂₃NO₅ 321.37 1217740-96-9 Methoxy group improves solubility; used in peptide coupling
Boc-(+/-)-trans-4-(3,5-difluoro-phenyl) derivative 3,5-F₂ (phenyl) C₁₆H₁₉F₂NO₄ 327.33 N/A Increased metabolic stability; applied in antibiotic synthesis
Boc-(+/-)-trans-4-(3-CF₃-phenyl) derivative 3-CF₃ (phenyl) C₁₇H₂₀F₃NO₄ 359.34 N/A Strong electron-withdrawing effect; enhances binding affinity in kinase inhibitors

Key Comparative Insights

Substituent Position :

  • The 3-chloro substituent (target compound) vs. 4-chloro () alters electronic distribution and steric accessibility. For example, the 3-chloro derivative may exhibit distinct binding modes in enzyme active sites compared to its 4-chloro isomer due to spatial arrangement .

Halogen Effects :

  • Bromo (3-Br, MW 370.24) introduces greater steric hindrance and polarizability than chloro (3-Cl, MW 325.79), making it suitable for halogen-bonding interactions in crystal engineering .

Electron-Withdrawing Groups: The 3-cyano derivative (CN group) exhibits stronger acidity (pKa ~2–3) compared to the 3-chloro analog (pKa ~4–5), influencing its reactivity in nucleophilic substitutions . The 3-CF₃ substituent () provides enhanced metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Solubility and Reactivity :

  • The 3-methoxy derivative (OCH₃ group) has higher aqueous solubility due to hydrogen-bonding capacity, whereas the 3-chloro analog is more lipophilic, favoring membrane permeability .

Synthetic Utility :

  • The 3,5-difluoro analog () is synthesized via N-protection and hydroxycarbonyl protection, a method applicable to the target compound. Its fluorinated structure is pivotal in optimizing pharmacokinetic profiles .

Biological Activity

Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine-3-carboxylic acid, also known by its CAS number 1217859-41-0, is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article delves into its properties, applications, and findings from various studies.

  • Molecular Formula : C16H20ClNO4
  • Molecular Weight : 325.79 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a chloro-phenyl group and a carboxylic acid functional group, which contributes to its biological activity.

This compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic activity.

Pharmacological Applications

  • Neurological Disorders : The compound has been studied for its role as an intermediate in the synthesis of drugs targeting neurological conditions. Its ability to influence neurotransmitter systems makes it a candidate for developing treatments for disorders such as depression and anxiety .
  • Analgesics and Anti-inflammatory Drugs : Research indicates that this compound can serve as a key intermediate in the development of analgesics, potentially enhancing pain management therapies .
  • Enzyme Interaction Studies : The compound is utilized in biochemical research to investigate enzyme interactions, aiding in the understanding of metabolic processes and the development of enzyme inhibitors .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study published in MDPI explored piperidine derivatives and noted that compounds similar to Boc-(+/-)-trans-4-(3-chloro-phenyl)-pyrrolidine exhibit significant activity at muscarinic acetylcholine receptors, which are implicated in various physiological functions including cognition and memory .
  • Another investigation focused on the synthesis of pyrrolidine derivatives, demonstrating that modifications to this compound could yield variants with enhanced biological activity against specific targets .

Research Findings

StudyFindingsImplications
MDPI (2023)Identified interaction with M3 muscarinic receptorsPotential for treating cognitive disorders
ResearchGate (2014)Synthesis of stereoisomers showed varied biological activitiesImportance of stereochemistry in drug design

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